molecular formula C5H8Na4O11P2 B189784 alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt CAS No. 113599-17-0

alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt

Cat. No.: B189784
CAS No.: 113599-17-0
M. Wt: 398.02 g/mol
InChI Key: NOGFWTMOJJPOTG-HPORTLBWSA-J
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Description

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is a chemical compound with the molecular formula C5H8Na4O11P2 and a molecular weight of 398.02 g/mol. This compound is known for its unique structure, which includes a phosphate group and a phosphonatooxymethyl group attached to a dihydroxy oxolane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Biochemical Analysis

Biochemical Properties

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is involved in redox reactions, acting as an electron donor and a cofactor for many redox enzymes . It interacts with enzymes such as nitric oxide synthetase , facilitating the transfer of electrons from one reaction to another .

Cellular Effects

In the cellular context, tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role as a cofactor in redox reactions is crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It can either inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is involved in metabolic pathways, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt typically involves the phosphorylation of a suitable precursor molecule. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphate and phosphonatooxymethyl groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonate esters.

Scientific Research Applications

Biochemical Applications

  • Nucleotide Metabolism
    • Alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt plays a crucial role as an intermediate in nucleotide metabolism. It is involved in the synthesis of ribonucleotides, which are essential for RNA synthesis and cellular functions related to genetic material .
  • Enzymatic Reactions
    • The compound serves as a substrate for various enzymes involved in metabolic pathways. For example, it is utilized by ribose 1,5-bisphosphate phosphokinase, which catalyzes the conversion of ribose 1,5-bisphosphate to 5-phospho-alpha-D-ribose 1-diphosphate .
  • Metabolic Regulation
    • It acts as a regulator in the glycolytic pathway by influencing the activity of phosphofructokinase, thereby affecting glucose metabolism and energy production in cells .

Case Study: Cancer Metabolism

A study highlighted the role of ribosyl 1,5-bisphosphate in liver cancer cells. The compound was shown to regulate glycolytic flux and gluconeogenesis under different metabolic conditions. This suggests potential therapeutic applications in targeting metabolic pathways in cancer treatment .

Case Study: Enzyme Kinetics

Research on enzyme kinetics revealed that ribosyl 1,5-bisphosphate enhances the activity of certain enzymes critical for nucleotide synthesis. This finding supports its use in studies aimed at understanding enzyme regulation and metabolic control mechanisms .

Industrial Applications

  • Pharmaceutical Development
    • The compound is used in drug formulation and development due to its role in nucleotide synthesis. It can be a precursor for creating nucleotide analogs that may have therapeutic benefits .
  • Biotechnology
    • In biotechnology, this compound is employed in cell culture media to support the growth of cells that require nucleotides for proliferation and function .
  • Diagnostics
    • Its utility extends to diagnostic applications where it can serve as a biomarker or reagent in assays that measure metabolic activity or enzyme function related to nucleotide metabolism .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings/Notes
Nucleotide MetabolismIntermediate in RNA synthesisEssential for cellular functions
Enzymatic ReactionsSubstrate for ribose 1,5-bisphosphate phosphokinaseInfluences metabolic pathways
Cancer MetabolismRegulates glycolytic fluxPotential therapeutic target
Pharmaceutical DevelopmentPrecursor for nucleotide analogsImportant for drug formulation
BiotechnologyUsed in cell culture mediaSupports growth requiring nucleotides
DiagnosticsBiomarker/reagent in assaysMeasures metabolic activity

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate: Similar structure but different stereochemistry.

    Tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-oxido-phosphoryl] phosphate: Contains an additional purine group.

Uniqueness

Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is unique due to its specific stereochemistry and the presence of both phosphate and phosphonatooxymethyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Biological Activity

Alpha-D-Ribose 1,5-bis(phosphate) tetrasodium salt is a significant compound in biochemical research, particularly in studies related to metabolic pathways, enzyme kinetics, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications in various fields of study.

Chemical Structure and Properties

This compound has the molecular formula C5_5H8_8Na4_4O11_{11}P2_2 and a molecular weight of 398.02 g/mol. The compound features a ribose sugar backbone with two phosphate groups, which are crucial for its biological functions. The presence of these phosphate groups allows the compound to participate in phosphorylation and dephosphorylation reactions, essential for cellular signaling and metabolism.

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymes involved in nucleotide synthesis and energy metabolism. It acts as a cofactor in redox reactions and influences cellular metabolism by modulating enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

  • Enzyme Interaction : The compound interacts with enzymes such as phosphopentomutase and ribosyl 1-phosphate 5-kinase, facilitating the conversion of ribose-1-phosphate into more complex nucleotides .
  • Phosphorylation Reactions : Its phosphate groups are involved in critical phosphorylation processes that regulate metabolic pathways, including those related to nucleotide salvage pathways .
  • Cell Signaling : By influencing the activity of P2Y receptors, it plays a role in mediating cellular responses to extracellular signals .

Biological Applications

The compound has been investigated for various applications across different fields:

  • Biochemical Research : It is widely used as a reagent in organic synthesis and analytical chemistry, particularly in studies involving metabolic pathways and enzyme kinetics.
  • Medical Research : this compound is being explored for its potential therapeutic effects, particularly in drug formulations aimed at enhancing energy metabolism in tissues .
  • Industrial Applications : It serves as a stabilizer in biochemical product formulations and is utilized in the production of various biochemicals.

Case Studies and Research Findings

Several studies highlight the biological significance of alpha-D-Ribose 1,5-bis(phosphate):

  • Metabolic Pathway Analysis :
    • Research indicates that ribose-1-phosphate must be transformed into 5-phosphoribosyl 1-pyrophosphate (PRPP) through enzymatic reactions involving alpha-D-Ribose 1,5-bis(phosphate), underscoring its role in purine and pyrimidine nucleotide salvage pathways .
  • P2Y Receptor Activity :
    • Studies have shown that derivatives of ribose bisphosphates can act as selective agonists or antagonists at P2Y receptors, influencing cellular signaling mechanisms related to calcium mobilization and phospholipase C activation .
  • Therapeutic Potential :
    • Investigations into the compound's effects on energy metabolism suggest it may enhance ATP production in muscle tissues, indicating potential applications in treating conditions like chronic fatigue syndrome or heart disease .

Data Table: Biological Activity Overview

Biological Activity Description
Enzyme InteractionActs as a substrate for key enzymes like phosphopentomutase
PhosphorylationParticipates in phosphorylation reactions critical for metabolism
Cell SignalingModulates activity at P2Y receptors influencing intracellular signaling
Therapeutic ApplicationsPotential use in enhancing energy metabolism and treating metabolic disorders

Properties

IUPAC Name

tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFWTMOJJPOTG-HPORTLBWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554769
Record name Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113599-17-0
Record name Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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